tanshinone IIA sulfonate

Description

Overview of Tanshinone IIA Sulfonate (STS) within the Tanshinone Class

This compound is a prominent member of the tanshinone class of compounds, which are naturally occurring bioactive molecules. Its development represents a targeted effort to improve upon the therapeutic potential of its parent compound.

This compound is a synthetic derivative of tanshinone IIA, a major lipophilic (fat-soluble) constituent extracted from the dried root of Salvia miltiorrhiza Bunge, a traditional Chinese herb commonly known as Danshen. nih.govnih.govresearchgate.net The sulfonation of tanshinone IIA, a chemical modification, results in the creation of sodium this compound (STS). plos.org This process was specifically designed to overcome the poor water solubility of the natural tanshinone IIA. spandidos-publications.com

The primary distinction between tanshinone IIA and its sulfonate derivative lies in their solubility and subsequent bioavailability. Tanshinone IIA is a lipophilic compound, meaning it dissolves in fats and oils, which contributes to its poor water solubility and limited absorption when taken orally. nih.govfrontiersin.orgtandfonline.com This poor solubility has been a significant hurdle in its clinical application. tandfonline.com

In contrast, the addition of a sulfonate group makes this compound a water-soluble compound. plos.orgtargetmol.comnih.gov This enhanced water solubility significantly improves its bioavailability, making it more suitable for injectable formulations and increasing its systemic exposure in the body. spandidos-publications.comnih.govnih.gov While oral administration of tanshinone IIA results in low plasma concentrations, intravenous administration of STS can achieve substantially higher levels. mdpi.com This key difference allows for more effective delivery and has been a driving force behind the extensive research into STS. nih.govnih.gov

Table 1: Comparison of Tanshinone IIA and this compound

| Property | Tanshinone IIA (Tan IIA) | This compound (STS) |

|---|---|---|

| Origin | Natural lipophilic compound from Salvia miltiorrhiza nih.govfrontiersin.org | Water-soluble derivative of Tanshinone IIA nih.govtargetmol.com |

| Solubility | Poor water solubility nih.govtandfonline.com | High water solubility plos.orgnih.gov |

| Bioavailability | Low oral bioavailability frontiersin.orgtandfonline.com | Increased bioavailability, suitable for injection nih.govnih.gov |

| Chemical Nature | Lipophilic (fat-soluble) nih.govresearchgate.net | Hydrophilic (water-soluble) plos.org |

Historical Context of Tanshinone Research and its Evolution to this compound

Research into the chemical constituents of Salvia miltiorrhiza began as early as the 1930s. mdpi.commdpi.com Tanshinone IIA was identified as one of the most abundant and pharmacologically active lipophilic components of the plant. tandfonline.commdpi.com For centuries, Danshen has been utilized in traditional Chinese medicine for various ailments, particularly those related to cardiovascular issues. nih.gov

However, the scientific exploration of tanshinone IIA revealed its significant limitation: poor water solubility, which hindered its development as a modern pharmaceutical agent. researchgate.nettandfonline.com To address this challenge, researchers developed sodium this compound. tandfonline.commdpi.com This water-soluble derivative was created through chemical modification to improve the compound's pharmaceutical properties, leading to the development of injectable formulations that have been widely used in China for cardiovascular conditions like coronary heart disease and angina. researchgate.netfrontiersin.orgmdpi.com The creation of STS marked a significant evolution in tanshinone research, allowing for more extensive preclinical and clinical investigation into its therapeutic potential. nih.gov

Significance of this compound in Preclinical Pharmacology and Biomedical Science

The enhanced bioavailability of this compound has made it a valuable tool in preclinical pharmacology and biomedical science. nih.govnih.gov Its water-soluble nature allows for reliable administration in experimental models, leading to a wide range of studies investigating its biological activities.

Preclinical research has demonstrated that STS possesses multiple pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic (preventing cell death) properties. nih.govnih.gov These activities have been observed in various disease models. For instance, studies have shown its potential in attenuating organ damage in models of heat stroke and endotoxemia by reducing inflammation and cell apoptosis. spandidos-publications.comnih.gov In the context of cardiovascular research, STS has been investigated for its ability to protect cardiac cells and improve hemodynamic parameters. nih.govfrontiersin.org

Furthermore, the compound has been explored for its neuroprotective effects and its potential to promote the repair of spinal cord injuries in animal models. nih.gov Research has also delved into its effects on various cellular signaling pathways, such as the Notch and PI3K-Akt pathways, highlighting its multi-target nature. nih.govfrontiersin.org The broad spectrum of pharmacological activities observed in preclinical studies underscores the significance of STS as a research compound for developing potential therapeutic strategies for a variety of diseases. nih.govaging-us.com

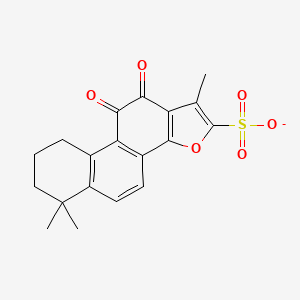

Structure

3D Structure

Properties

Molecular Formula |

C19H17O6S- |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |

InChI |

InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)/p-1 |

InChI Key |

UJCACMLMPLLRGW-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Tanshinone Iia Sulfonate

Biosynthesis of Tanshinones in Salvia miltiorrhiza

Tanshinones are a class of abietane-type norditerpenoid quinone natural products that accumulate primarily in the roots of Salvia miltiorrhiza. nih.gov The biosynthesis of these complex molecules is a multi-stage process involving the formation of universal precursors, the construction of a diterpenoid skeleton, and extensive post-modifications. nih.govmdpi.com

Elucidation of Precursor Formation

The journey to create tanshinones begins with the synthesis of two five-carbon universal terpenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). plos.orgfrontiersin.orgnih.gov Plants utilize two distinct pathways, segregated in different cellular compartments, to produce these fundamental building blocks. plos.orgfrontiersin.orgnih.gov

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway : Occurring in the plastids, the MEP pathway is considered the primary route for the production of tanshinones. tandfonline.comfrontiersin.orgoup.com This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. tandfonline.com

Although distinct, crosstalk between the MVA and MEP pathways is believed to contribute to both cell growth and the production of metabolites like tanshinones. mdpi.com The conversion and condensation of IPP and DMAPP are catalyzed by specific enzymes to form geranylgeranyl diphosphate (GGPP), the direct precursor for diterpenoid synthesis. mdpi.complos.orgnih.gov

Mechanisms of Diterpenoid Skeleton Construction

Once the precursor GGPP is formed, its linear carbon chain must be cyclized to create the characteristic multi-ring structure of diterpenoids. nih.govnih.gov This crucial step is mediated by a class of enzymes known as diterpene synthases (diTPSs). nih.gov In S. miltiorrhiza, this process involves a two-step cyclization cascade:

Copalyl Diphosphate Synthase (CPS) : The enzyme SmCPS1 first catalyzes the cyclization of GGPP to form an intermediate called copalyl diphosphate (CPP). mdpi.comnih.govresearchgate.net Down-regulation of the SmCPS1 gene has been shown to decrease the accumulation of tanshinones, confirming its vital role. nih.gov

Kaurene Synthase-Like (KSL) : Subsequently, the enzyme SmKSL1 acts on CPP to produce the foundational abietane (B96969) diterpene skeleton, miltiradiene (B1257523). mdpi.comnih.govresearchgate.net Miltiradiene is the key precursor for the entire family of tanshinone compounds. frontiersin.org

These key enzymes, SmCPS1 and SmKSL1, are considered essential for the biosynthesis of the tanshinone skeleton. mdpi.com

Post-Modification Processes Leading to Diverse Tanshinones

The initial miltiradiene skeleton undergoes a series of extensive enzymatic modifications to generate the vast array of structurally diverse tanshinones found in the plant. nih.govmdpi.comfrontiersin.orgnih.gov These post-modification processes primarily involve oxidation, methylation, and cyclization reactions. frontiersin.orgnih.govresearchgate.net

Cytochrome P450 monooxygenases (CYPs) play a central role in this diversification. nih.govmdpi.com For instance, the enzyme CYP76AH1 has been identified as a key player that catalyzes a unique four-electron oxidation cascade on miltiradiene to produce ferruginol (B158077), an important intermediate. pnas.org Stable-isotope labeling experiments have confirmed that miltiradiene is a precursor to ferruginol and cryptotanshinone (B1669641). pnas.org

Further hydroxylations and other modifications catalyzed by various P450s, dehydrogenases, and demethylases on ferruginol and other intermediates lead to the formation of compounds like cryptotanshinone and tanshinone IIA. frontiersin.orgnih.gov

| Enzyme/Enzyme Class | Abbreviation | Function | Pathway Stage |

|---|---|---|---|

| Copalyl Diphosphate Synthase 1 | SmCPS1 | Cyclizes GGPP to form copalyl diphosphate (CPP). mdpi.comnih.govresearchgate.net | Diterpenoid Skeleton Construction |

| Kaurene Synthase-Like 1 | SmKSL1 | Converts CPP to the miltiradiene skeleton. mdpi.comnih.govresearchgate.net | Diterpenoid Skeleton Construction |

| Cytochrome P450 Monooxygenases | CYPs | Catalyze oxidation and hydroxylation reactions. nih.govmdpi.com | Post-Modification |

| Miltiradiene Oxidase | CYP76AH1 | Oxidizes miltiradiene to ferruginol. pnas.org | Post-Modification |

Chemical Synthetic Methodologies for Tanshinone IIA Sulfonate

Tanshinone IIA, a lipophilic compound, is poorly soluble in water, which limits its applications. google.com To overcome this, it is chemically modified into sodium this compound, a water-soluble derivative, through a sulfonation reaction. google.comcdnsciencepub.comresearchgate.net

Conventional Sulfonation Reactions of Tanshinone IIA

Traditional methods for the synthesis of sodium this compound have typically been performed in batch reactors. One common approach involves using concentrated sulfuric acid as the sulfonating reagent. acs.org However, this method suffers from low sulfonation activity and requires a large excess of acid (6 to 16 times the amount of Tanshinone IIA), which generates significant acid waste and poses environmental concerns. acs.org

An alternative conventional method involves the sulfonation of Tanshinone IIA using sulfur trioxide or a sulfur trioxide compound within an organic solvent. google.com After the reaction, the product is filtered and treated with a sodium-containing reagent to yield sodium this compound. google.com

Continuous Flow Synthesis Approaches for Process Intensification

To address the shortcomings of batch processing, modern continuous flow synthesis methodologies have been developed for producing sodium this compound. acs.orgresearchgate.net This approach utilizes microreactors and sulfur trioxide (SO₃) as the sulfonating agent, offering numerous advantages including high activity and the avoidance of waste acid generation. acs.org

The synthesis is a two-step reaction: first, Tanshinone IIA reacts with SO₃ to form Tanshinone IIA sulfonic acid; this intermediate is then reacted with a sodium source, such as sodium chloride, to produce the final product. acs.org

Research into continuous flow processes has shown significant process intensification. In one study using a microchannel system, key parameters were optimized, achieving a sulfonation reaction yield of 93.2% with a residence time of just 5 minutes at a pressure of 1.5 MPa. acs.org Another study using a 3D microfluidic chip reported a yield of up to 92.3% and a conversion rate of 97.2% under optimal conditions. ecust.edu.cn This represented a dramatic improvement over traditional batch processes, increasing the yield by 35.7% while reducing the reaction time from 120 minutes to 2 minutes and drastically cutting the amount of sulfonating agent required. ecust.edu.cn

| Parameter | Conventional Batch Process | Continuous Flow Process |

|---|---|---|

| Sulfonating Agent | Concentrated Sulfuric Acid or SO₃ compound. google.comacs.org | Sulfur Trioxide (SO₃). acs.org |

| Reaction Time | ~120 minutes. ecust.edu.cn | 2-5 minutes. acs.orgecust.edu.cn |

| Yield | Lower (e.g., ~57%). ecust.edu.cn | Up to 93.2%. acs.org |

| Environmental Impact | High, due to large quantities of waste acid. acs.org | Low, green process with minimal waste. ecust.edu.cn |

2 Chemical Synthesis of this compound

The chemical synthesis of this compound, particularly its sodium salt (STS), has been significantly advanced through the adoption of modern chemical engineering principles. The transition from traditional batch processing to continuous flow synthesis in microreactors represents a major leap in production efficiency, safety, and process control. This evolution is driven by the need for enhanced mass transfer and precise control over reaction parameters, which are critical for the sulfonation of Tanshinone IIA.

1 Microreactor Systems and Design Principles

The continuous flow synthesis of sodium this compound is increasingly performed in specialized microreactor systems designed for process intensification. acs.orgx-mol.comcolab.ws These systems leverage the high surface-area-to-volume ratio inherent in microchannels to achieve superior heat and mass transfer compared to conventional batch reactors. mdpi.com The fundamental design principle involves creating a controlled environment where reagents can mix rapidly and react under precisely managed conditions. acs.orgecust.edu.cn

Several types of microreactors have been developed and utilized for this process. Early investigations employed microchannel continuous sulfonation systems. acs.org More advanced designs include centimeter-scale 3D microfluidic chips and 3D circular cyclone-type microreactors, which are fabricated using techniques like femtosecond laser micromachining. colab.wsecust.edu.cn These 3D structures are engineered to induce complex flow patterns that enhance mixing. A key design strategy is the "split-and-recombine" principle, where the fluid streams are repeatedly divided and merged, promoting chaotic advection and accelerating the mixing process far beyond what is achievable by molecular diffusion alone. researchgate.net

2 Optimization of Reaction Parameters (e.g., pressure, temperature, molar ratio, residence time)

The optimization of reaction parameters is crucial for maximizing the yield and purity of sodium this compound while minimizing reaction time and waste. In the continuous flow synthesis, key parameters such as temperature, pressure, the molar ratio of reactants, and residence time are meticulously controlled. acs.org The sulfonating agent is typically sulfur trioxide (SO₃). acs.orgecust.edu.cn

Research has demonstrated that moving from traditional batch processes to continuous microreactor systems leads to dramatic improvements. For instance, the reaction time can be reduced from 120 minutes in a batch reactor to as little as 2-5 minutes in a microreactor. acs.orgecust.edu.cn Similarly, the required molar ratio of the sulfonating agent to Tanshinone IIA has been decreased significantly, which reduces waste and improves the process's environmental footprint (E-Factor). ecust.edu.cn

Different studies have identified slightly varied optimal conditions, reflecting differences in microreactor design and specific process goals. One study achieved a 93.2% yield with a residence time of 5 minutes and a pressure of 1.5 MPa. acs.org Another reported a 92.3% yield and a 97.2% conversion rate at a lower residence time of 2 minutes, a temperature of 25°C, and a molar ratio of SO₃ to Tanshinone IIA of 2.0. ecust.edu.cn A process using a 3D circular cyclone-type microreactor achieved a 90% yield with a residence time under 3 minutes. colab.ws

Below is an interactive data table summarizing the optimized reaction parameters from various studies on the continuous flow synthesis of Sodium this compound.

| Parameter | Study 1 acs.org | Study 2 ecust.edu.cn | Study 3 colab.ws |

| Yield | 93.2% | 92.3% | 90% |

| Residence Time | 5 min | 2 min | < 3 min |

| Pressure | 1.5 MPa | Atmospheric | Not Specified |

| Temperature | Not Specified | 25°C | Not Specified |

| Molar Ratio (SO₃:Tanshinone IIA) | Not Specified | 2.0 | Not Specified |

| Microreactor Type | Microchannel | 3D Microfluidic Chip | 3D Circular Cyclone |

3 Computational Fluid Dynamics (CFD) in Micromixer Design for Enhanced Mass Transfer

Computational Fluid Dynamics (CFD) is an indispensable tool in the design and optimization of micromixers for the synthesis of this compound. acs.org Micromixers are critical components within microreactors that are designed to achieve rapid and homogeneous mixing of reactants, which is essential for efficient mass transfer, particularly in laminar flow regimes characteristic of microchannels. core.ac.uk CFD allows researchers to simulate and visualize fluid behavior—including velocity, pressure fields, and species concentration—within complex micro-geometries without the need for costly and time-consuming physical prototyping. researchgate.netaidic.it

The primary goal of using CFD is to design a micromixer that provides a high degree of mixing with a minimal pressure drop, thereby maximizing the performance index. aidic.it For the sulfonation of Tanshinone IIA, various micromixer geometries have been investigated. One study used CFD to compare three different types of micromixers, concluding that a "grid-cross-linked" design offered the highest mixing efficiency, especially at the low Reynolds numbers typical for these systems. acs.org The implementation of this CFD-optimized micromixer enabled the synthesis to achieve a 90% yield at atmospheric pressure, highlighting the direct impact of enhanced mass transfer on reaction outcomes. acs.org

CFD models are used to analyze the effectiveness of various mixing principles, such as split-and-recombine mechanisms and the generation of chaotic advection through features like staggered grooves. researchgate.netcore.ac.uk By simulating particle trajectories and quantifying the mixing index, engineers can refine geometrical parameters to improve mixing quality and eliminate "dead zones" where fluid can stagnate, leading to side reactions or reduced yield. core.ac.ukaidic.it

3 Exploration of Structural Modifications and Derivatives for Research Advancement

The structural modification of Tanshinone IIA has been a key strategy for advancing research, primarily aimed at overcoming its poor water solubility and enhancing its pharmacokinetic properties. researchgate.netmdpi.commdpi.com The most prominent and clinically utilized derivative is sodium this compound (STS), which is created through the sulfonation of the furan (B31954) ring at position 16. frontiersin.org This modification significantly improves water solubility and bioavailability, allowing for the development of injectable formulations. frontiersin.orgresearchgate.net

While STS has been successful, its biological activity profile prompted further research into other derivatives. For example, STS was found to have limited apoptosis-inducing ability in certain cancer cell lines. researchgate.netmdpi.com This led to the synthesis of Acetyltanshinone IIA (ATA), a derivative created by reducing the ortho-quinone at positions 11 and 12, followed by acetylation. researchgate.netfrontiersin.org ATA demonstrated both increased water solubility and more potent apoptotic activity in multiple cancer cell lines compared to the parent compound. researchgate.net

Further exploration into derivatives has been driven by the search for compounds with novel or enhanced therapeutic activities. Researchers have investigated a series of derivatives of sodium this compound to establish clear structure-activity relationships (SARs). nih.govacs.org In one such study focusing on inhibitors for the SARS-CoV-2 papain-like protease (PLpro), various analogues were tested. acs.org The results underscored the critical role of the sulfonic acid group in the molecule's inhibitory activity, as its removal led to a significant loss of function. nih.govacs.org Other research has explored more complex modifications, such as the development of 2-phenyl-1H-imidazole-based tanshinone derivatives to target specific cellular pathways. mdpi.com These ongoing efforts to synthesize and evaluate new derivatives continue to expand the potential applications of the tanshinone scaffold in biomedical research.

Preclinical Pharmacological Activities and Molecular Mechanisms of Tanshinone Iia Sulfonate

Anti-Inflammatory Modulations

STS has demonstrated significant anti-inflammatory effects across a range of preclinical models. nih.gov These effects are attributed to its ability to modulate inflammatory cytokines, inhibit key signaling pathways, and suppress inflammasome activation.

Regulation of Inflammatory Cytokines and Mediators

STS consistently shows the ability to downregulate the expression and secretion of pro-inflammatory cytokines. In studies involving human umbilical vein endothelial cells (HUVECs) stimulated with lipopolysaccharide (LPS), STS significantly decreased the protein expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). cdnsciencepub.comnih.gov Similar reductions in TNF-α and IL-1β have been observed in macrophages and in the lungs of mice exposed to cigarette smoke. frontiersin.orgnih.gov

In a rat model of intervertebral disc degeneration, STS treatment substantially reversed the increased levels of IL-1β, IL-6, and TNF-α. nih.gov Furthermore, in a model of Alzheimer's disease using SH-SY5Y cells, STS treatment led to decreased levels of inflammatory factors including IL-1β, IL-6, and TNF-α. nih.govresearchgate.net The compound also inhibits the production of other inflammatory mediators such as matrix metalloproteinase-9 (MMP-9) in macrophages. frontiersin.org

Conversely, its parent compound, tanshinone IIA, has been shown to increase the levels of the anti-inflammatory cytokine IL-10. dovepress.com

Table 1: Effect of Tanshinone IIA Sulfonate on Inflammatory Cytokines and Mediators

| Model System | Inducing Agent | Observed Effect | Cytokines/Mediators Affected | Reference |

|---|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Decreased expression and secretion | TNF-α, IL-1β | cdnsciencepub.com, nih.gov |

| Macrophages and Mouse Lungs | Cigarette Smoke Extract (CSE) | Reduced upregulation | TNF-α, IL-1β, MMP-9 | frontiersin.org, nih.gov |

| Rat Intervertebral Disc Degeneration Model | Needle Puncture Injury | Reversed increased levels | IL-1β, IL-6, TNF-α | nih.gov |

| SH-SY5Y Cells (Alzheimer's Model) | Amyloid-β | Decreased levels | IL-1β, IL-6, TNF-α | nih.gov, researchgate.net |

| General Inflammation Models (Tanshinone IIA) | Various | Increased levels | IL-10 | dovepress.com |

Inhibition of Key Signaling Pathways (e.g., NF-κB, TLR4/MyD88, MAPK)

A primary mechanism for the anti-inflammatory action of STS is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. cdnsciencepub.com In LPS-stimulated HUVECs, STS was found to inhibit the phosphorylation and subsequent nuclear translocation of the NF-κB p65 subunit. cdnsciencepub.comnih.gov This prevents the transcription of NF-κB target genes, which include many pro-inflammatory cytokines. The anti-inflammatory mechanism of STS in a rheumatoid arthritis model was also attributed to blocking the phosphorylation of IκBα in the NF-κB pathway. nih.govresearchgate.net

STS and its parent compound, tanshinone IIA, also modulate the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) pathway. Tanshinone IIA has been shown to attenuate left ventricular remodeling after myocardial infarction by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.gov It also inhibits LPS-induced inflammatory responses in vascular smooth muscle cells by suppressing the TLR4/TAK1/NF-κB pathway. spandidos-publications.com In models of atherosclerosis, tanshinone IIA was found to stabilize plaques by downregulating key proteins in the TLR4/MyD88/NF-κB pathway. frontiersin.orgnih.gov

Furthermore, STS influences the mitogen-activated protein kinase (MAPK) signaling pathway. In macrophages exposed to cigarette smoke extract, STS inhibited the phosphorylation of ERK, p38 MAPK, and JNK. frontiersin.orgnih.gov Inhibition of these signaling molecules, in turn, repressed the expression of hypoxia-inducible factor-1α (HIF-1α), another key inflammatory mediator. frontiersin.orgnih.gov In a rat model of intervertebral disc degeneration, the protective effects of STS were linked to the inhibition of the p38 MAPK pathway. nih.govnih.gov Tanshinone IIA has also been shown to inhibit the ERK MAPK signaling pathway in dermal vascular smooth muscle cells. elsevier.es

Table 2: Inhibition of Key Signaling Pathways by this compound

| Pathway | Model System | Key Findings | Reference |

|---|---|---|---|

| NF-κB | LPS-stimulated HUVECs | Inhibited p65 phosphorylation and nuclear translocation. | cdnsciencepub.com, nih.gov |

| NF-κB | Rheumatoid Arthritis Model | Blocked phosphorylation of IκBα. | nih.gov, researchgate.net |

| TLR4/MyD88/NF-κB | Rat Myocardial Infarction Model | Attenuated left ventricular remodeling. | nih.gov |

| TLR4/TAK1/NF-κB | LPS-stimulated Vascular Smooth Muscle Cells | Inhibited inflammatory responses. | spandidos-publications.com |

| TLR4/MyD88/NF-κB | Atherosclerosis Model | Stabilized atherosclerotic plaques. | frontiersin.org, nih.gov |

| MAPK (ERK, p38, JNK) | CSE-stimulated Macrophages | Inhibited phosphorylation, leading to reduced HIF-1α expression. | frontiersin.org, nih.gov |

| p38 MAPK | Rat Intervertebral Disc Degeneration Model | Ameliorated disc degeneration. | nih.gov, nih.gov |

| ERK MAPK | Dermal Vascular Smooth Muscle Cells | Inhibited IL-17A-induced activation. | elsevier.es |

Suppression of Inflammasome Activation (e.g., NLRP3) and Pyroptosis

Recent studies have highlighted the role of STS and tanshinone IIA in suppressing the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome and subsequent pyroptosis, a form of pro-inflammatory programmed cell death. In a mouse model of endotoxemia, STS was shown to mitigate NLRP3 inflammasome activation, leading to reduced myocardial inflammatory injury. visualsonics.com Similarly, in atherosclerotic plaques, STS alleviates pyroptosis by suppressing the NLRP3 inflammasome. researchgate.net

Tanshinone IIA has been found to reduce pyroptosis in rats with coronary microembolization by inhibiting the TLR4/MyD88/NF-κB/NLRP3 pathway. koreascience.kr It also alleviates NLRP3 inflammasome-mediated pyroptosis in macrophages infected with Mycobacterium tuberculosis by inhibiting endoplasmic reticulum stress. nih.gov In a model of unilateral ureteral obstruction, tanshinone IIA suppressed NLRP3 inflammasome activation and subsequent cleavage of caspase-1 and gasdermin D (GSDMD), key events in pyroptosis. tandfonline.com Furthermore, after acute myocardial infarction, tanshinone IIA was shown to inhibit cardiomyocyte pyroptosis through the TLR4/NF-κB p65 pathway, leading to reduced levels of NLRP3, caspase-1, and GSDMD-N. frontiersin.org

Anti-Oxidative Stress Mechanisms

STS exhibits potent anti-oxidative properties, which are central to its protective effects in various disease models. nih.gov These mechanisms involve both the enhancement of the body's own antioxidant defenses and the direct reduction of harmful pro-oxidants.

Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2/ARE pathway, Superoxide (B77818) Dismutase activity)

A key mechanism of STS's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Studies have shown that tanshinone IIA is a strong Nrf2 activator. tandfonline.com In a model of doxorubicin-induced cardiotoxicity, tanshinone IIA increased Nrf2 nuclear accumulation and enhanced the expression of downstream targets like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). spandidos-publications.com

STS has also been shown to suppress silica-induced pulmonary fibroblast proliferation and activation by up-regulating the Nrf2 and thioredoxin (Trx) systems. nih.gov Furthermore, STS treatment increases the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase in various models, including Alzheimer's disease and intervertebral disc degeneration. nih.govnih.govresearchgate.netmedchemexpress.comchemscene.comtargetmol.comselleckchem.com

Reduction of Pro-Oxidants and Reactive Oxygen Species Production

In addition to bolstering antioxidant defenses, STS directly reduces the production of pro-oxidants and reactive oxygen species (ROS). In macrophages stimulated with cigarette smoke extract, STS treatment attenuated the increase in intracellular ROS levels. frontiersin.orgnih.gov It also decreases the levels of malondialdehyde (MDA), a marker of lipid peroxidation, in various tissues. medchemexpress.comchemscene.comtargetmol.comselleckchem.com

In models of Alzheimer's disease, STS decreased the concentrations of ROS, MDA, nitric oxide (NO), and inducible nitric oxide synthase (iNOS) in neuronal cells. nih.govresearchgate.net Similarly, in a rat model of intervertebral disc degeneration, STS treatment decreased levels of oxidative stress. nih.gov

Table 3: Anti-Oxidative Stress Mechanisms of this compound

| Mechanism | Model System | Key Findings | Reference |

|---|---|---|---|

| Enhancement of Endogenous Antioxidants | |||

| Nrf2/ARE Pathway Activation | Doxorubicin-induced Cardiotoxicity | Increased Nrf2 nuclear accumulation and expression of HO-1, NQO1, GCLC. | spandidos-publications.com |

| Nrf2/Trx Pathway Upregulation | Silica-induced Pulmonary Fibroblast Proliferation | Enhanced nuclear Nrf2 accumulation and antioxidant Trx system expression. | nih.gov |

| Increased SOD Activity | Various models (e.g., Alzheimer's, disc degeneration) | Enhanced activity of the antioxidant enzyme SOD. | medchemexpress.com, chemscene.com, targetmol.com, selleckchem.com, nih.gov, nih.gov, researchgate.net |

| Reduction of Pro-Oxidants | |||

| Reduced ROS Production | CSE-stimulated Macrophages | Attenuated the increase in intracellular ROS. | frontiersin.org, nih.gov |

| Decreased MDA Levels | Various tissues | Reduced levels of the lipid peroxidation marker MDA. | medchemexpress.com, chemscene.com, targetmol.com, selleckchem.com |

| Reduced Pro-Oxidants | Neuronal Cells (Alzheimer's Model) | Decreased concentrations of ROS, MDA, NO, and iNOS. | nih.gov, researchgate.net |

Anti-Apoptotic and Cell Survival Pathway Interactions

This compound (STS) demonstrates significant anti-apoptotic activity by modulating key proteins and signaling pathways involved in programmed cell death. This protective effect is crucial in various pathological conditions, including cardiovascular diseases and neurodegenerative disorders.

Modulation of Apoptosis-Related Protein Expression

STS exerts its anti-apoptotic effects by intricately regulating the expression of a cascade of proteins central to the apoptotic process. It influences the balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family, modulates the activity of caspases and PARP, and affects the expression of other critical regulators like p53, p21, survivin, and c-Myc.

Research has shown that STS can suppress apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. researchgate.netbohrium.comnih.gov This shift in the Bcl-2/Bax ratio is a critical determinant of cell fate, preventing the release of cytochrome c from mitochondria and subsequent activation of the caspase cascade. nih.gov Studies have demonstrated that STS treatment leads to a reduction in the levels of cleaved caspase-3, the primary executioner caspase, thereby inhibiting the final steps of apoptosis. researchgate.netbohrium.comspandidos-publications.com Consequently, the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of cleaved caspase-3 and a hallmark of apoptosis, is also diminished. frontiersin.orgfrontiersin.org

Furthermore, STS has been observed to influence tumor suppressor proteins like p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. In some contexts, tanshinone IIA has been shown to increase the expression of p53 and p21, which can induce cell cycle arrest and apoptosis in cancer cells. plos.orgcas.cnspandidos-publications.com Conversely, the anti-apoptotic protein survivin, which is often overexpressed in tumors, is downregulated by tanshinone IIA, contributing to its pro-apoptotic effects in a cancer context. frontiersin.orgresearchgate.netmdpi.com The expression of the proto-oncogene c-Myc has also been shown to be modulated by tanshinone IIA, impacting cell proliferation and survival. researchgate.netfrontiersin.orgsemanticscholar.org

Table 1: Modulation of Apoptosis-Related Proteins by Tanshinone IIA and its Sulfonate Derivative

| Protein | Effect of Tanshinone IIA/STS | Key Findings |

|---|---|---|

| Bcl-2 | Upregulation | Increases the Bcl-2/Bax ratio, inhibiting apoptosis. researchgate.netbohrium.comnih.gov |

| Bax | Downregulation | Decreases the pro-apoptotic signal. researchgate.netbohrium.comnih.gov |

| Caspase-3 | Inhibition of cleavage | Reduces the activity of the main executioner caspase. researchgate.netbohrium.comspandidos-publications.com |

| PARP | Inhibition of cleavage | Prevents DNA repair and facilitates apoptosis. frontiersin.orgfrontiersin.org |

| Mcl-1L | Downregulation | Promotes apoptosis in certain cancer cells. mdpi.com |

| p53 | Modulation | Can be upregulated, leading to cell cycle arrest or apoptosis in tumor cells. plos.orgcas.cnspandidos-publications.com |

| p21 | Upregulation | Induces cell cycle arrest, often downstream of p53. plos.orgcas.cnspandidos-publications.com |

| Survivin | Downregulation | Inhibits a key anti-apoptotic protein in cancer cells. frontiersin.orgresearchgate.netmdpi.com |

| c-Myc | Downregulation | Reduces the expression of a proto-oncogene, affecting proliferation. researchgate.netfrontiersin.orgsemanticscholar.org |

Regulation of Critical Survival Signaling Cascades

The pro-survival effects of STS are also mediated through its interaction with critical intracellular signaling pathways, most notably the PI3K/Akt/mTOR and JNK pathways. These cascades play a pivotal role in governing cell growth, proliferation, and survival.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell survival. STS has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. frontiersin.orgfrontiersin.orgbohrium.comresearchgate.net Activated Akt, in turn, can phosphorylate and inactivate several pro-apoptotic targets, thereby promoting cell survival. spandidos-publications.com In some cellular contexts, particularly in cancer, tanshinone IIA has been found to inhibit the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induction of apoptosis. frontiersin.orgnih.govajol.info This dual role highlights the context-dependent effects of the compound. STS has been shown to suppress heat stress-induced apoptosis in human umbilical vein endothelial cells (HUVECs) by activating the PI3K/Akt/eNOS pathway. spandidos-publications.com

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling family, is typically activated in response to cellular stress and can mediate both apoptosis and survival. STS has been found to inhibit the activation of the JNK pathway in response to oxidative stress, thereby protecting cells from apoptosis. researchgate.netcdnsciencepub.com By preventing the phosphorylation of JNK, STS mitigates the downstream signaling that would otherwise lead to cell death. researchgate.net

Table 2: Regulation of Survival Signaling Cascades by this compound

| Pathway | Effect of STS | Key Findings |

|---|---|---|

| PI3K/Akt/mTOR | Activation/Inhibition | Promotes survival in healthy cells by activating Akt. frontiersin.orgfrontiersin.orgbohrium.comresearchgate.net Can inhibit the pathway in cancer cells to induce apoptosis. frontiersin.orgnih.govajol.info |

| JNK | Inhibition | Suppresses stress-induced JNK activation, leading to a reduction in apoptosis. researchgate.netcdnsciencepub.com |

Anti-Proliferative and Anti-Migratory Actions

This compound exhibits significant inhibitory effects on the proliferation and migration of various cell types, including vascular smooth muscle cells and tumor cells. These actions are critical to its therapeutic potential in conditions characterized by abnormal cell growth and movement, such as atherosclerosis and cancer.

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

The abnormal proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in the development of atherosclerosis and restenosis after angioplasty. frontiersin.orgjst.go.jp STS has been shown to effectively inhibit these processes. plos.orgcas.cnresearchgate.net Studies have demonstrated that STS can arrest the cell cycle of VSMCs, preventing their clonal expansion. plos.org It achieves this, in part, by upregulating the expression of the cell cycle inhibitors p53 and p21. plos.orgcas.cn Furthermore, STS has been found to suppress the migration of VSMCs, a crucial step in the formation of neointimal lesions. plos.orgcas.cn The mechanism underlying this effect involves the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit pathways that promote cell migration. plos.org

Suppression of Tumor Cell Proliferation and Migration

In the context of oncology, STS and its parent compound, tanshinone IIA, have demonstrated potent anti-proliferative and anti-migratory effects across a range of cancer cell types. frontiersin.orgfrontiersin.orgdovepress.com The compound can inhibit tumor growth by inducing cell cycle arrest and promoting apoptosis, as detailed in the previous sections. frontiersin.orgaging-us.com

Moreover, STS has been shown to hinder the migration and invasion of tumor cells, which are critical steps in metastasis. frontiersin.orgaging-us.com For instance, in glioma cells, tanshinone IIA treatment resulted in decreased expression of proteins associated with migration and invasion, such as matrix metalloproteinase (MMP)-9 and Vimentin. dovepress.com In intermittent hypoxia-induced xenograft mice, STS attenuated tumor migration and invasion, an effect that was linked to the upregulation of miR-138. aging-us.com

Anti-Fibrotic Processes

Fibrosis, the excessive accumulation of extracellular matrix components, can lead to organ dysfunction and failure. This compound has emerged as a promising anti-fibrotic agent, demonstrating efficacy in models of cardiac, pulmonary, and renal fibrosis. nih.govmdpi.comspandidos-publications.com

The anti-fibrotic effects of STS are multifaceted. It has been shown to attenuate the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen deposition. spandidos-publications.com In a model of atrial fibrosis, STS inhibited the transforming growth factor-β1 (TGF-β1)-induced differentiation of atrial fibroblasts by suppressing the Smad and ERK signaling pathways. spandidos-publications.com TGF-β1 is a potent pro-fibrotic cytokine, and its inhibition is a key therapeutic target.

Furthermore, STS can reduce the expression of key fibrotic markers, including collagen type I and III. spandidos-publications.com In cardiac fibroblasts, STS was found to attenuate angiotensin II-induced collagen type I expression, an effect mediated by the reduction of reactive oxygen species (ROS). nih.gov In models of pulmonary fibrosis, tanshinone IIA has been shown to reduce collagen accumulation by modulating the ACE-2/Ang-(1–7) axis and inhibiting the expression of TGF-β1. frontiersin.org It also suppresses the expression of pro-inflammatory and pro-fibrotic factors in the kidney, highlighting its potential in treating renal fibrosis. mdpi.com

Attenuation of Fibrotic Markers (e.g., TGF-β1, thrombospondin-1, collagen deposition)

This compound has demonstrated notable anti-fibrotic properties in various preclinical models. Studies have shown that STS can effectively reduce the expression of key fibrotic markers. For instance, in a rat model of partial bladder outlet obstruction, STS treatment significantly lowered the expression of transforming growth factor-beta1 (TGF-β1), a major mediator of fibrosis. plos.orgresearchgate.net This was accompanied by a reduction in collagen I and collagen III expression, which are critical components of the extracellular matrix that accumulate during fibrosis. plos.org

Similarly, in a model of atrial fibrosis, STS attenuated TGF-β1-induced collagen production and the expression of collagen types I and III in atrial fibroblasts. spandidos-publications.com The compound also decreased the expression of α-smooth muscle actin (α-SMA), a hallmark of the transformation of fibroblasts into myofibroblasts, a key event in tissue fibrosis. plos.orgspandidos-publications.com Further research in a rat model of diabetic nephropathy showed that the related compound, tanshinone IIA, decreased the expression of both TGF-β1 and thrombospondin-1 (TSP-1), leading to reduced collagen deposition in renal tissues. researchgate.netmdpi.comnih.gov In models of silica-induced pulmonary fibrosis, tanshinone IIA was also found to downregulate collagen I and collagen III expression. researchgate.net

| Model System | Key Fibrotic Markers Affected | Observed Effect of STS/Tanshinone IIA | Reference |

|---|---|---|---|

| Rat Partial Bladder Outlet Obstruction | TGF-β1, Collagen I, Collagen III, α-SMA | Decreased expression | plos.org |

| Rat Atrial Fibroblasts | TGF-β1, Collagen I, Collagen III, α-SMA | Attenuated TGF-β1-induced increase | spandidos-publications.com |

| Rat Diabetic Nephropathy | TGF-β1, TSP-1, Collagen | Decreased expression and deposition | researchgate.netmdpi.comnih.gov |

| Rat Silicosis Model | Collagen I, Collagen III | Downregulated expression | researchgate.net |

Regulation of Associated Signaling Pathways (e.g., Smad2/3)

The anti-fibrotic effects of this compound are closely linked to its ability to modulate key signaling pathways, particularly the TGF-β/Smad pathway. In the rat model of partial bladder outlet obstruction, STS treatment led to a reduction in the expression of phosphorylated Smad2 and Smad3, which are crucial downstream effectors of TGF-β1 signaling. plos.org However, the total expression of Smad2 and Smad3 mRNA and protein was not affected, indicating that STS specifically targets the activation of these proteins. plos.org

In atrial fibroblasts, STS was found to suppress the TGF-β1-induced phosphorylation and nuclear translocation of Smad2 and Smad3. spandidos-publications.com This inhibition of Smad activation is a critical mechanism by which STS interferes with the fibrotic process. Further studies on tanshinone IIA in renal interstitial fibroblasts and a rat model of silicosis have also highlighted its inhibitory effect on the TGF-β1/Smad signaling pathway, noting a downregulation of p-Smad2/3 and an upregulation of the inhibitory Smad7. mdpi.comresearchgate.netfrontiersin.org

Effects on Ion Channel Regulation and Cellular Transport

Modulation of Specific Ion Channels (e.g., Ca2+, K+, Cl- channels, Ca2+-activated potassium channels)

This compound has been shown to be an important regulator of various ion channels, including those for calcium (Ca2+), potassium (K+), and chloride (Cl-). nih.gov A significant area of research has focused on its effects on Ca2+-activated potassium channels (KCa). Specifically, STS activates large-conductance Ca2+-activated K+ channels (BKCa), which plays a pivotal role in vascular relaxation. nih.govfrontiersin.org Studies in mouse cerebral arterial smooth muscle cells revealed that STS enhances the activity of BKCa channels by affecting their closing kinetics without altering the channel opening, a distinct mechanism compared to the action of free calcium. nih.gov

In addition to BKCa channels, STS has been shown to modulate other potassium channels, such as small- and/or intermediate-conductance calcium-activated potassium channels (SKCa and IKCa). plos.org Furthermore, the parent compound, tanshinone IIA, has been observed to inhibit voltage-dependent Ca2+ channels, specifically Cav2.2 (N-type) and Cav2.1 (P/Q-type), which in turn modulates Ca2+ influx. researchgate.net STS also influences chloride channels, particularly Ca2+-activated Cl- channels (CaCC), which is linked to its effects on cellular transport. plos.orgnih.gov

Regulation of Transepithelial Ion Transport (e.g., Cl- secretion in airway epithelium)

This compound plays a role in regulating transepithelial ion transport, with notable effects on chloride secretion in the airway epithelium. plos.orgnih.gov In studies using mouse tracheal epithelium, the application of STS was found to stimulate an increase in short-circuit current (Isc), which is a measure of ion transport. plos.orgnih.govnih.gov This effect was identified as being due to the stimulation of Cl- secretion. plos.orgnih.gov

The mechanism behind this increased Cl- secretion involves the activation of Ca2+-activated Cl- channels (CaCC). plos.orgnih.gov STS was shown to elevate the intracellular Ca2+ concentration in mouse tracheal epithelial cells, which in turn activates these chloride channels. plos.orgnih.gov This entire process is dependent on the muscarinic acetylcholine (B1216132) receptor (mAChR), as the response to STS was blocked by an mAChR antagonist. plos.orgnih.gov This regulation of Cl- secretion is significant for airway hydration. plos.orgresearchgate.net

Enzyme and Protein Interaction Modulation

Cytochrome P450 Enzyme Inhibition (e.g., CYP3A4)

This compound has been shown to interact with and inhibit certain cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various substances. In vitro studies using human liver microsomes (HLMs) and recombinant CYP isoforms have demonstrated that STS specifically inhibits the activity of CYP3A4 in a dose-dependent manner. medchemexpress.comresearchgate.netnih.gov Other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP2C19, showed minimal to no effects from STS. medchemexpress.comresearchgate.netnih.gov

Enzyme kinetic studies have further characterized this inhibition. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for STS metabolism by CYP3A4 have been determined, highlighting the specific nature of this interaction. medchemexpress.comnih.gov This selective inhibition of CYP3A4 by STS suggests a potential for drug-drug interactions when co-administered with other drugs that are substrates for this enzyme. medchemexpress.comresearchgate.net

| Enzyme System | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Km | 54.8 ± 14.6 µM | nih.gov |

| Vmax | 0.9 ± 0.1 nmol/mg protein/min | nih.gov | |

| Recombinant CYP3A4 | Km | 7.5 ± 1.4 µM | nih.gov |

| Vmax | 6.8 ± 0.3 nmol/nmol P450/min | nih.gov |

Carboxylesterase 2 Targeting

This compound (STS) has been identified as a compound that targets human carboxylesterases (CE), specifically carboxylesterase 2 (CES2). researchgate.netoup.com Carboxylesterases are crucial enzymes in the metabolism of a wide variety of drugs containing esters. mdpi.com The interaction of STS with these enzymes suggests a potential for modulating the biological activity of co-administered esterified drugs. mdpi.com While tanshinone derivatives, such as tanshinone IIA anhydride, have been studied as potent and irreversible inhibitors of human carboxylesterases, the detailed molecular mechanisms and pharmacological outcomes of STS specifically targeting CES2 are an area of ongoing investigation. mdpi.comresearchgate.net In silico analysis has also pointed to carboxylesterase 2 as a common target protein for other tanshinone compounds like dihydrotanshinone (B163075) I and cryptotanshinone (B1669641). mdpi.com

Negative Allosteric Modulation of Human Purinergic Receptor P2X7

This compound is a potent and selective negative allosteric modulator of the human purinergic receptor P2X7. researchgate.netnih.govdovepress.comnih.govnih.govselleckchem.comselleck.cn This receptor is an ATP-gated non-selective cation channel that plays a role in various pathological conditions, including inflammation and neurodegeneration. nih.gove-century.usresearchgate.net Preclinical studies have demonstrated that STS, but not its parent compound tanshinone IIA, effectively blocks the human P2X7 receptor. nih.govresearchgate.netfrontiersin.org

Electrophysiological and fluorometric assays have provided a detailed characterization of this interaction. STS was found to reduce calcium influx via the human P2X7 receptor with a half-maximal inhibitory concentration (IC50) of 4.3 μM. nih.govresearchgate.net Further investigation confirmed that STS also suppresses the formation of the P2X7 pore, and electrophysiological experiments revealed a non-competitive mode of action. nih.govresearchgate.net The mechanism appears to involve time-dependent inhibition of the receptor's gating, potentially through binding to its intracellular domain. nih.govresearchgate.net This inhibitory action was confirmed in native P2X7 receptors in human monocyte-derived macrophages, where STS suppressed calcium influx, cellular uptake of YO-PRO-1, and the release of the pro-inflammatory cytokine IL-1β. nih.govresearchgate.net The compound shows selectivity, as it is less potent at the mouse P2X7 receptor and has poor inhibitory action on the rat P2X7 receptor. nih.govresearchgate.net

Table 1: Inhibitory Activity of this compound on P2X7 Receptors

| Parameter | Finding | Species | Reference |

|---|---|---|---|

| Mechanism of Action | Negative Allosteric Modulator, Non-competitive | Human | nih.govresearchgate.net |

| IC50 (Ca2+ Influx) | 4.3 μM | Human | nih.govresearchgate.net |

| Effect on Parent Compound | Tanshinone IIA shows no P2X7 inhibition | - | nih.govresearchgate.netfrontiersin.org |

| Potency vs. Rodent P2X7 | Less potent at mouse P2X7, poor inhibition of rat P2X7 | Mouse, Rat | nih.govresearchgate.net |

| Cellular Effects | Suppresses Ca2+ influx, pore formation, and IL-1β release | Human | nih.govresearchgate.net |

Ido1/TDO2 Dual Inhibition

This compound has been identified as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). frontiersin.orgfrontiersin.org These enzymes are critical regulators of tryptophan metabolism, catabolizing tryptophan into kynurenine (B1673888), a process implicated in tumor immune escape. amegroups.orgmedchemexpress.com The development of dual inhibitors for both IDO1 and TDO2 is considered an effective strategy for cancer immunotherapy, as tumor cells can utilize either pathway to evade the immune system. researchgate.net

In preclinical enzymatic assays, STS was found to reduce the activities of both IDO1 and TDO2 with a half-maximal inhibitory concentration (IC50) of less than 10 μM. medchemexpress.comresearchgate.netnih.gov This dual inhibitory activity was further validated at the cellular level, where STS decreased the synthesis of kynurenine in cell lines engineered to overexpress either IDO1 or TDO2. researchgate.netnih.govspandidos-publications.com In co-culture experiments with mouse spleen lymphocytes, STS was shown to reduce the percentage of forkhead box P3 (FOXP3)+ regulatory T cells (Tregs), which are immunosuppressive. nih.govspandidos-publications.com In vivo studies on colorectal cancer models demonstrated that STS could suppress tumor growth and enhance the antitumor effects of anti-PD1 therapy, with combination treatment leading to lower levels of plasma kynurenine. medchemexpress.comspandidos-publications.com Immunofluorescence and flow cytometry analyses of tumor tissues from these models showed that STS treatment led to a decrease in FOXP3+ T cells and an increase in the percentage of tumor-infiltrating CD8+ T cells. researchgate.netspandidos-publications.com These findings collectively suggest that STS functions as an immunotherapy agent by concurrently inhibiting both IDO1 and TDO2. frontiersin.orgresearchgate.netspandidos-publications.com

Table 2: Preclinical Findings on IDO1/TDO2 Dual Inhibition by this compound

| Parameter | Finding | Model System | Reference |

|---|---|---|---|

| Enzymatic Inhibition | Dual inhibitor of IDO1 and TDO2 | Enzymatic Assays | frontiersin.orgfrontiersin.orgmedchemexpress.com |

| IC50 | < 10 μM for both IDO1 and TDO2 | Enzymatic Assays | medchemexpress.comresearchgate.netnih.gov |

| Cellular Activity | Decreased kynurenine synthesis | IDO1- or TDO2-overexpressing cell lines | researchgate.netnih.govspandidos-publications.com |

| Immune Cell Modulation | Reduced percentage of FOXP3+ T cells (Tregs) | Mouse spleen lymphocytes co-cultured with CT26 cells | nih.govspandidos-publications.com |

| In Vivo Efficacy | Suppressed tumor growth, enhanced anti-PD1 therapy | Colorectal cancer mouse models | medchemexpress.comspandidos-publications.com |

| Immune Infiltration | Decreased FOXP3+ T cells, increased CD8+ T cells in tumors | Colorectal cancer mouse models | researchgate.netspandidos-publications.com |

Gene and MicroRNA Regulatory Effects

Modulation of Transcription Factors (e.g., Stat1/3, Hif-1α, β-catenin)

This compound exerts its pharmacological effects by modulating a variety of transcription factors involved in inflammation, hypoxia, and cell signaling. researchgate.netresearchgate.net

Stat1/3: STS has been shown to regulate the Signal Transducer and Activator of Transcription (STAT) 1 and 3 pathways. researchgate.netresearchgate.net In a preclinical model of concanavalin (B7782731) A-induced hepatitis, STS provided protection by inhibiting the IFN-γ/STAT1 pathway. plos.orgdovepress.com The parent compound, tanshinone IIA, has been associated with decreased expression of STAT3 and phospho-STAT3 in breast cancer stem cells. dovepress.com

Hif-1α: STS has demonstrated the ability to block the activation of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway. frontiersin.org In studies involving cigarette smoke-induced inflammation, STS was found to reduce the accumulation of HIF-1α. frontiersin.org This effect is linked to the suppression of ERK, p38 MAPK, and JNK signaling pathways which, in turn, affects HIF-1α protein synthesis. frontiersin.org Furthermore, the upregulation of miR-138 by STS has been shown to lead to a reduction in HIF-1α levels, which contributes to the inhibition of tumor proliferation and invasion under hypoxic conditions. nih.govnih.govfrontiersin.org

β-catenin: The Wnt/β-catenin signaling pathway is another regulatory target. researchgate.net While STS is known to regulate this pathway, more detailed mechanistic studies have focused on its parent compound, tanshinone IIA. mdpi.comnih.govresearchgate.net Tanshinone IIA has been found to inhibit the translocation of β-catenin into the nucleus in renal cell carcinoma models, leading to autophagic cell death. mdpi.comfrontiersin.org In gastric cancer models, tanshinone IIA reduced levels of β-catenin and its downstream targets. frontiersin.org

Upregulation of Specific MicroRNAs (e.g., miR-138)

A key molecular mechanism of this compound involves the regulation of microRNAs, particularly the upregulation of miR-138. nih.govnih.govfrontiersin.orgdbcls.jpfrontiersin.org In preclinical models of lung carcinoma under intermittent hypoxia (IH), which mimics conditions of obstructive sleep apnea, STS treatment was found to significantly increase the expression of miR-138 both in vitro and in vivo. nih.govnih.gov

RNA sequencing first identified miR-138 as being downregulated by IH and subsequently upregulated by STS administration. nih.govnih.gov This upregulation of miR-138 was shown to be functionally significant; it mediated the antitumor effects of STS. nih.gov Specifically, the STS-induced increase in miR-138 led to the attenuation of IH-mediated tumor proliferation, migration, and invasion, while promoting apoptosis. nih.govnih.gov The therapeutic effects of STS were interrupted by a miR-138 inhibitor, confirming that STS exerts its tumor-inhibiting function by upregulating miR-138 expression. nih.govnih.gov This upregulation of miR-138 by STS was also linked to the downregulation of hypoxia-induced factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF). nih.govnih.gov

Influence on Gene Expression Profiles (e.g., iNOS, Grp78, CHOP)

This compound and its parent compound, tanshinone IIA, influence the expression of genes involved in inflammation and cellular stress responses.

iNOS: STS has been shown to exert anti-inflammatory effects by inhibiting the gene expression of inducible nitric oxide synthase (iNOS). researchgate.netamegroups.org In activated microglial cells (BV2), STS decreased the expression of iNOS in a dose-dependent manner. medchemexpress.com This inhibitory effect on iNOS expression and subsequent nitric oxide (NO) production is a recurring finding in studies on both STS and its parent compound, tanshinone IIA, across various inflammatory models. researchgate.netnih.gove-century.usspandidos-publications.complos.org

Grp78 and CHOP: The influence of STS on endoplasmic reticulum (ER) stress markers like GRP78 (glucose-regulated protein 78, also known as HSPA5) and CHOP (C/EBP homologous protein, also known as DDIT3) is less directly characterized in the available literature. However, studies on the parent compound, tanshinone IIA, provide insight into the potential effects of this class of molecules. In prostate cancer cells, tanshinone IIA was found to induce ER stress, which was evidenced by the increased expression of GRP78 and CHOP. researchgate.net The induction of CHOP was linked to the cytotoxic effects of tanshinone IIA on these cancer cells. researchgate.net Another study noted that combined exposure to arsenic and fluoride (B91410) could increase the mRNA expression of GRP78 and CHOP in the liver. researchgate.net Direct preclinical evidence detailing the specific modulation of GRP78 and CHOP gene expression by this compound itself is not extensively covered in the reviewed sources.

Autophagy Modulation

Sodium this compound (STS), a water-soluble derivative of tanshinone IIA, has been shown to modulate autophagy, a cellular process of self-degradation that is crucial for maintaining homeostasis. nih.gov The compound's interaction with autophagic pathways varies depending on the cellular context, particularly in response to stressors like viral infections or in the complex environment of cancer cells.

Research has demonstrated that sodium this compound possesses antiviral properties by interfering with autophagy pathways that viruses often exploit for their replication. In in-vitro studies involving Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), STS was found to inhibit the autophagy induced by the viral infection. nih.gov

The mechanism of this inhibition involves the suppression of key autophagy-related genes. nih.gov Treatment with STS in PRRSV-infected Marc-145 cells led to a decrease in the mRNA expression levels of essential autophagy genes, namely Beclin1, ATG5, and ATG7. nih.govresearchgate.net Concurrently, STS effectively suppressed the replication of the PRRSV N protein and the expression of the N gene in a time-dependent manner. nih.gov These findings suggest that the anti-PRRSV activity of sodium this compound is mediated, at least in part, by its ability to suppress the host cell's autophagic machinery, thereby creating an unfavorable environment for viral propagation. nih.gov

Table 1: Research Findings on STS Inhibition of Virus-Induced Autophagy

| Model System | Key Findings | Molecular Mechanisms | Reference |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in Marc-145 cells | STS inhibits autophagy induced by PRRSV infection. | Downregulation of mRNA expression for autophagy-related genes: Beclin1, ATG5, and ATG7. | nih.gov |

| Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in Marc-145 cells | STS suppresses PRRSV N protein replication and N gene expression. | Suppression of autophagy-related genes contributes to the antiviral effect. | nih.govresearchgate.net |

While the sulfonate derivative is noted for inhibiting virus-induced autophagy, its parent compound, tanshinone IIA, has been extensively studied for its ability to induce autophagic cell death, particularly in cancer cell lines. frontiersin.orgresearchgate.net This pro-death role of autophagy is a significant mechanism for the anti-tumor effects of tanshinone IIA. spandidos-publications.com

For instance, tanshinone IIA has been shown to induce autophagic cell death in KBM-5 leukemia cells by activating the AMP-activated protein kinase (AMPK) and extracellular signal-regulated kinase (ERK) signaling pathways, while simultaneously inhibiting the mammalian target of rapamycin (mTOR) and p70 S6K pathways. researchgate.net In various cancer cells, including those of the breast, prostate, and lung, tanshinone IIA treatment increases the expression of microtubule-associated protein light chain 3 (LC3)-II, a hallmark of autophagy. frontiersin.orgresearchgate.net In human osteosarcoma cells, tanshinone IIA-induced autophagy has been observed to occur prior to apoptosis, suggesting a complex interplay between these two cell death mechanisms. spandidos-publications.com

Although sodium this compound is a derivative developed to improve the bioavailability of tanshinone IIA, the specific role of the sulfonate form in directly inducing autophagic cell death requires further distinct investigation. nih.gov

Table 2: Research Findings on Tanshinone IIA-Induced Autophagic Cell Death

| Model System | Key Findings | Molecular Mechanisms | Reference |

| KBM-5 leukemia cells | Tan IIA induces autophagic cell death. | Activation of AMPK and ERK; inhibition of mTOR and p70 S6K. | researchgate.net |

| U937 leukemia cells | Tan IIA induces apoptosis and autophagy. | Inhibition of PI3K/Akt/mTOR signaling pathway. | frontiersin.org |

| Human osteosarcoma MG-63 cells | Tan IIA induces autophagy, which precedes apoptosis. | Upregulation of LC3-II/LC3-I ratio and Beclin-1. | spandidos-publications.com |

| MCF-7 breast cancer cells | Tan IIA induces cell cycle arrest and autophagy. | Inhibition of the PI3K/Akt/mTOR pathway activation. | nih.gov |

Other Immunomodulatory Activities

Sodium this compound exhibits a range of immunomodulatory activities beyond its effects on autophagy. caymanchem.com These activities have been observed in various preclinical models, demonstrating its potential to modulate immune responses in different pathological conditions.

In a mouse model of sepsis induced by cecal ligation and puncture, administration of this compound was found to reduce myocardial necrosis and decrease the production of the pro-inflammatory cytokines TNF-α and IL-6. caymanchem.com Further evidence of its immunomodulatory capacity comes from transplantation models. In a rat allogeneic skin graft model, the compound reduced the number of peripheral CD4+ and CD8+ T cells, which are key players in graft rejection, and subsequently prolonged the survival of the skin allografts. caymanchem.com

Additionally, in the context of respiratory inflammation, this compound has shown protective effects. In studies using 16HBE human bronchial epithelial cells exposed to cigarette smoke extract, it reduced the secretion of the inflammatory cytokines IL-6 and IL-8. caymanchem.com The parent compound, tanshinone IIA, is also recognized for its extensive immunomodulatory effects, including the regulation of immune cell function and the reduction of inflammatory mediators. nih.govdovepress.com

Table 3: Preclinical Immunomodulatory Activities of this compound

| Model System | Pathological Condition | Key Findings | Reference |

| Mouse model | Sepsis (cecal ligation and puncture) | Reduced myocardial necrosis; decreased production of TNF-α and IL-6. | caymanchem.com |

| Rat transplantation model | Allogeneic skin graft | Reduced peripheral CD4+ and CD8+ T cells; prolonged graft survival. | caymanchem.com |

| 16HBE human bronchial epithelial cells | Cigarette smoke extract exposure | Reduced secretion of IL-6 and IL-8. | caymanchem.com |

Preclinical Efficacy Studies of Tanshinone Iia Sulfonate in Disease Models

Cardiovascular Disease Models

STS and its parent compound, tanshinone IIA, have demonstrated significant protective effects in various models of cardiovascular disease. nih.gov The compound's mechanisms of action often involve anti-inflammatory, antioxidant, and anti-apoptotic pathways. nih.govdovepress.com

Atherosclerosis is a chronic inflammatory disease characterized by plaque buildup in arteries. Research indicates that STS can counteract this process by acting on key cell types involved in vascular function and inflammation. frontiersin.orgresearchgate.net

Effects on Vascular Endothelial Cells (VECs): The endothelium is critical for vascular health, and its dysfunction is an early step in atherosclerosis. Studies have shown that STS protects these cells through several mechanisms. It can inhibit endothelial cell pyroptosis, a form of inflammatory cell death, by regulating the AMPK signaling pathway. dovepress.comnih.gov In models of hyperhomocysteine-induced injury, a risk factor for cardiovascular disease, STS was found to protect vascular endothelial cells by activating signaling pathways that reduce oxidative stress and mitochondrial dysfunction. researchgate.net Furthermore, STS and tanshinone IIA have been shown to improve endothelial function by decreasing the expression of inflammatory mediators and adhesion molecules such as VCAM-1, which are responsible for recruiting inflammatory cells to the vessel wall. dovepress.comresearchgate.netsemanticscholar.org

Effects on Vascular Smooth Muscle Cells (VSMCs): The abnormal proliferation and migration of VSMCs contribute to the thickening of the arterial wall and the formation of atherosclerotic plaques. Preclinical studies demonstrate that tanshinone IIA can inhibit these processes. frontiersin.orgresearchgate.net It has been found to suppress the proliferation and migration of VSMCs and inhibit apoptosis induced by oxidized LDL (ox-LDL), a key component of atherosclerotic lesions. nih.gov By preventing VSMC apoptosis, tanshinone IIA may contribute to the stability of the plaque's fibrous cap, reducing the risk of rupture. frontiersin.org

Effects on Macrophages: Macrophages play a central role in the inflammatory processes of atherosclerosis, taking up lipids to become "foam cells" that form the core of the plaque. frontiersin.org Tanshinone IIA has been shown to inhibit the inflammatory response in macrophages and suppress the formation of foam cells. researchgate.netsemanticscholar.org It achieves this by increasing the expression of transporters like ABCA1 that facilitate cholesterol removal from these cells. semanticscholar.org Studies also show that tanshinone IIA can inhibit the proliferation and migration of macrophages, further reducing their accumulation within the plaque. nih.gov This anti-inflammatory and immune-regulating effect may be mediated through the TLR4/MyD88/NF-κB signaling pathway. dovepress.comscispace.com

Table 1: Effects of Tanshinone IIA Sulfonate on Key Cells in Atherosclerosis Models

| Cell Type | Key Findings | Mechanisms of Action | References |

|---|---|---|---|

| Vascular Endothelial Cells (VECs) | Inhibits cell pyroptosis; Protects against injury; Reduces inflammation and cell adhesion. | Activation of AMPK signaling; Reduction of oxidative stress; Downregulation of VCAM-1. | dovepress.comnih.govresearchgate.netresearchgate.net |

| Vascular Smooth Muscle Cells (VSMCs) | Inhibits proliferation, migration, and apoptosis. | Suppression of ox-LDL induced pathways. | frontiersin.orgresearchgate.netnih.gov |

| Macrophages | Inhibits foam cell formation; Reduces inflammation and migration. | Increased cholesterol efflux (ABCA1); Inhibition of TLR4/MyD88/NF-κB pathway. | researchgate.netsemanticscholar.orgscispace.com |

Myocardial ischemia-reperfusion (I/R) injury occurs when blood flow is restored to heart tissue after a period of ischemia, paradoxically causing further damage. Tanshinone IIA and its sulfonate derivative have shown significant cardioprotective effects in animal models of I/R injury. nih.govresearchgate.net A meta-analysis of preclinical studies concluded that tanshinone IIA significantly reduces myocardial infarct size. researchgate.net

In rat models of I/R, pretreatment with sodium this compound (TSS) was found to dose-dependently improve cardiac function. nih.govmums.ac.ir This protection is attributed to a combination of anti-inflammatory, anti-apoptotic, and pro-autophagic effects. nih.govmums.ac.ir TSS was observed to suppress the expression of the inflammatory mediator HMGB1. nih.gov It also modulated key proteins in the apoptotic pathway, decreasing levels of pro-apoptotic Bax and Caspase-3 while increasing the anti-apoptotic protein Bcl-2. nih.govmums.ac.ir Concurrently, it enhanced autophagy, a cellular recycling process that can be protective in this context. nih.govmums.ac.ir Other studies have confirmed that tanshinone IIA attenuates myocardial infarction by inhibiting the mitochondrial apoptotic signaling pathway and reducing oxidative stress. spandidos-publications.comnih.govbohrium.com

Table 2: Cardioprotective Effects of this compound in Myocardial I/R Injury Models

| Parameter | Effect of Treatment | Underlying Mechanism | References |

|---|---|---|---|

| Infarct Size | Significantly reduced. | Anti-apoptotic and anti-inflammatory effects. | researchgate.netnih.govmums.ac.irspandidos-publications.com |

| Cardiac Function | Improved (e.g., increased LVSP, dp/dtmax). | Reduced inflammation, apoptosis, and oxidative stress. | nih.govmums.ac.irspandidos-publications.comingentaconnect.com |

| Inflammation | Reduced (e.g., decreased HMGB1). | Suppression of inflammatory mediators. | nih.gov |

| Apoptosis | Inhibited (e.g., decreased Caspase-3, increased Bcl-2). | Modulation of Bcl-2 family and caspase proteins. | nih.govmums.ac.irspandidos-publications.com |

| Oxidative Stress | Reduced (e.g., increased SOD, decreased MDA). | Enhancement of endogenous antioxidant defenses. | nih.govbohrium.com |

Cardiac hypertrophy (an increase in heart muscle mass) and fibrosis (the scarring of heart tissue) are key components of pathological cardiac remodeling that can lead to heart failure. nih.govnih.gov Preclinical evidence suggests that tanshinone IIA and STS can mitigate these processes. researchgate.netspandidos-publications.com

Sodium this compound has demonstrated antifibrotic properties in vitro. spandidos-publications.com It was shown to attenuate the differentiation of atrial fibroblasts into myofibroblasts, the primary cells responsible for producing excess extracellular matrix components like collagen. spandidos-publications.com STS achieved this by inhibiting the effects of transforming growth factor-β1 (TGF-β1), a potent profibrotic signaling molecule, thereby reducing the production of collagen type I and III. spandidos-publications.com In animal models of heart failure, tanshinone IIA was found to ameliorate cardiac dysfunction and fibrosis by inhibiting oxidative stress. nih.gov In spontaneously hypertensive rats, tanshinone IIA treatment reduced cardiac hypertrophy indexes, such as the heart weight to body weight ratio, and decreased the expression of fibrosis markers. nih.gov

The effect of this compound on hypertension is complex. Some studies using spontaneously hypertensive rats (SHRs) have reported that oral administration of tanshinone IIA can lower systolic blood pressure. nih.govtandfonline.com However, other research suggests that its beneficial effects on cardiac remodeling, such as preventing left ventricular hypertrophy, can occur independently of any significant change in blood pressure. tandfonline.com One study noted that while tanshinone IIA did lower blood pressure in SHRs compared to an untreated group, the levels remained higher than those in normal rats. nih.gov This indicates that while STS may have a blood pressure-modulating effect, it may not act as a primary antihypertensive agent in all preclinical models. tandfonline.com

Neurovascular and Neurodegenerative Disease Models

The neuroprotective properties of tanshinone IIA and its derivatives have been investigated, particularly in the context of stroke. nih.govresearchgate.net Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders. nih.gov

In preclinical models of ischemic stroke, typically induced by middle cerebral artery occlusion (MCAO), sodium this compound has shown significant neuroprotective effects. nih.govnih.govspandidos-publications.com Studies in rat models have consistently demonstrated that STS treatment can reduce the volume of the resulting brain lesion, or infarct. nih.govspandidos-publications.comnih.gov

The mechanisms behind this neuroprotection are multifaceted. STS has been found to promote angiogenesis—the formation of new blood vessels—in the ischemic area, which can help restore blood flow. nih.govnih.govspandidos-publications.com This is associated with increased expression of vascular endothelial growth factor (VEGF) and its receptor. nih.govingentaconnect.com In addition to promoting vascular remodeling, STS directly protects neurons by inhibiting apoptosis. nih.govingentaconnect.com It also helps to maintain the integrity of the blood-brain barrier, reducing leakage and subsequent cerebral edema. nih.govnih.gov Furthermore, STS has been shown to exert anti-inflammatory effects by reducing the infiltration of immune cells like macrophages and neutrophils into the injured brain tissue and by inhibiting processes like autophagy and inflammation. nih.govfrontiersin.org These combined actions lead to improved neurological function in animal models following a stroke. nih.govingentaconnect.com

Table 3: Neuroprotective Effects of this compound in Ischemic Stroke Models

| Outcome Measure | Effect of STS Treatment | Underlying Mechanism | References |

|---|---|---|---|

| Infarct Volume | Significantly reduced. | Inhibition of neuronal apoptosis; Anti-inflammatory effects. | nih.govspandidos-publications.comnih.gov |

| Neurological Deficits | Improved. | Neuroprotection; Reduced cerebral edema. | nih.govingentaconnect.com |

| Angiogenesis | Promoted (increased microvessel density). | Upregulation of VEGF and its receptor. | nih.govnih.govspandidos-publications.comingentaconnect.com |

| Neuronal Apoptosis | Inhibited. | Direct protective effect on neurons. | nih.govingentaconnect.com |

| Blood-Brain Barrier | Reduced damage and leakage. | Protective effect on endothelial integrity. | nih.govnih.gov |

| Neuroinflammation | Reduced (decreased immune cell infiltration). | Suppression of inflammatory pathways. | nih.govfrontiersin.org |

Neuroblastoma Models

Tanshinone IIA has demonstrated potential therapeutic effects against human neuroblastoma in preclinical computational studies. Network pharmacology and molecular docking analyses have been employed to systematically evaluate its pharmacological mechanisms. nih.gov These studies have identified multiple potential targets and signaling pathways through which Tanshinone IIA may exert its anti-tumor effects. nih.govnih.gov

Research indicates that Tanshinone IIA's interaction with key targets—such as GRB2, SRC, EGFR, PTPN1, ESR1, IGF1, MAPK1, PIK3R1, AKT1, and IGF1R—is central to its activity. nih.govnih.gov The modulation of associated signaling pathways, including the PI3K-Akt pathway, appears to be a significant mechanism. nih.gov Through these interactions, Tanshinone IIA is suggested to inhibit the proliferation and differentiation of tumor cells. nih.gov Furthermore, the regulation of iron death has been identified as a promising therapeutic strategy for human neuroblastoma, and Tanshinone IIA is implicated in this process, highlighting its potential as a multi-target anti-tumor agent. nih.gov

| Model | Key Findings | Potential Mechanisms of Action |

|---|---|---|